molecular formula C10H10BrN3 B6206494 3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole CAS No. 1368533-94-1

3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B6206494
CAS No.: 1368533-94-1
M. Wt: 252.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromophenylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole typically involves the reaction of 3-bromobenzyl chloride with 4-methyl-4H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenylmethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the triazole ring or the bromophenylmethyl group.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are employed under mild conditions to achieve coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted triazoles, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromophenylmethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-4H-1,2,4-triazole: Lacks the bromophenylmethyl group, resulting in different chemical and biological properties.

    3-[(4-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole: Similar structure but with the bromine atom in a different position, leading to variations in reactivity and activity.

    2-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole: Another positional isomer with distinct properties.

Uniqueness

3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole is unique due to the specific positioning of the bromophenylmethyl group, which can significantly influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in medicinal chemistry and materials science that may not be achievable with other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(3-bromophenyl)methyl]-4-methyl-4H-1,2,4-triazole involves the reaction of 3-bromobenzyl bromide with 4-methyl-1H-1,2,4-triazole in the presence of a base to form the desired product.", "Starting Materials": [ "3-bromobenzyl bromide", "4-methyl-1H-1,2,4-triazole", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzyl bromide and 4-methyl-1H-1,2,4-triazole in a suitable solvent (e.g. DMF or DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Characterize the product by spectroscopic methods (e.g. NMR, IR, and MS) to confirm its identity and purity." ] }

CAS No.

1368533-94-1

Molecular Formula

C10H10BrN3

Molecular Weight

252.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.